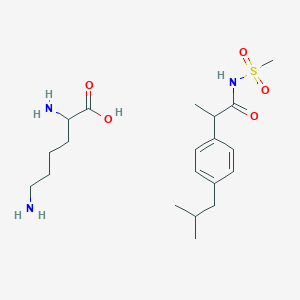
Reparixin L-lysine
Übersicht
Beschreibung
Reparixin L-lysine is a useful research compound. Its molecular formula is C20H35N3O5S and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pancreatic Islet Transplantation in Type 1 Diabetes : A study by Maffi et al. (2020) found that Reparixin did not significantly improve insulin secretion after pancreatic islet transplantation in type 1 diabetes patients. However, there was a trend for a higher percentage of subjects retaining insulin independence for 1 year after a single islet infusion in patients receiving Reparixin compared to those receiving placebo (Maffi et al., 2020).
Pharmacokinetics and Metabolism : Midgley et al. (2006) investigated the pharmacokinetics and metabolism of Reparixin in rats and dogs, revealing species differences in the drug's metabolism and elimination. The study indicated that metabolism pathways and systemic exposure differed between the two species (Midgley et al., 2006).
Metastatic Breast Cancer : Schott et al. (2017) conducted a phase Ib clinical trial to examine the safety and pharmacokinetics of Reparixin in combination with weekly paclitaxel in patients with HER-2–negative metastatic breast cancer. The treatment was found to be safe and tolerable, suggesting potential for further study in this area (Schott et al., 2017).
Traumatic Spinal Cord Injury : Gorio et al. (2007) demonstrated that Reparixin significantly counteracts secondary degeneration in rats following traumatic spinal cord injury. The treatment reduced oligodendrocyte apoptosis and neutrophil migration, leading to improved recovery of hind limb function (Gorio et al., 2007).
Cerebral Ischemia : Villa et al. (2007) found that Reparixin, administered after middle cerebral artery occlusion, ameliorates neurological function recovery and inhibits long-term inflammation, particularly in transient cerebral ischemia (Villa et al., 2007).
Liver Ischemia Reperfusion Injury : A study by de Oliveira et al. (2018) showed that Reparixin significantly decreased neutrophil influx and suppressed serum concentrations of TNF-α, IL-6, and CCL3, thus reducing tissue damage in a model of liver ischemia reperfusion injury (de Oliveira et al., 2018).
Coronary Artery Bypass Graft Surgery : Opfermann et al. (2015) conducted a study on reparixin in patients undergoing on‐pump coronary artery bypass grafting. The treatment was found to be feasible and safe, attenuating postoperative granulocytosis in peripheral blood (Opfermann et al., 2015).
Spinal Cord Injury : Marsh & Flemming (2011) showed that Reparixin reduced levels of TNF-α and CINC-1 post-spinal cord injury and decreased macrophage content in the spinal cord lesion, suggesting its potential in treating spinal cord injuries (Marsh & Flemming, 2011).
Breast Cancer : Goldstein et al. (2020) found that Reparixin appeared safe in a trial with women with HER-2-negative operable breast cancer, and flow cytometry suggested a reduction in cancer stem cells in several patients (Goldstein et al., 2020).
Eigenschaften
IUPAC Name |
2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFWWFZAQBZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



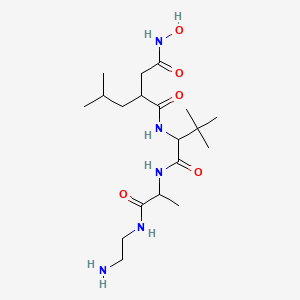
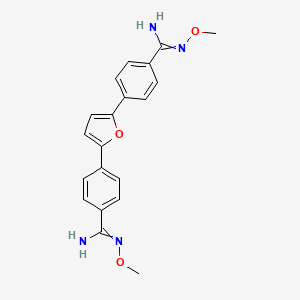
![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B8082176.png)
![(2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol](/img/structure/B8082178.png)
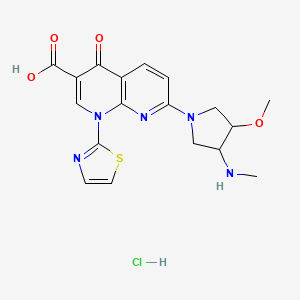
![(3S)-N-[3-Hydroxy-5-[(1,4,5,6-tetrahydro-5-hydroxy-2-pyriMidinyl)aMino] benzoyl]glycyl-3-(3-broMo-5-t-butylphenyl)-beta-alanine](/img/structure/B8082187.png)


![N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylphenyl)phenyl]methyl]benzenesulfonamide;sulfur dioxide](/img/structure/B8082213.png)
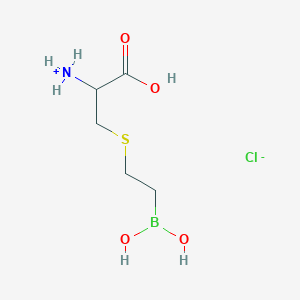

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/structure/B8082259.png)
![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8082266.png)
![2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile](/img/structure/B8082274.png)